![molecular formula C22H24N2O4 B2748016 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1428367-04-7](/img/structure/B2748016.png)
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-7-methoxybenzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-7-methoxybenzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Discovery through 5-HT3 Receptor Antagonism
Research has identified structurally novel 5-HT3 receptor antagonists with potential antidepressant-like activity. A series of compounds were synthesized and evaluated for their ability to antagonize the 5-HT3 receptor, with some showing promising antidepressant-like effects in preclinical models. This area of research underscores the ongoing exploration of novel chemical entities targeting serotonin receptors for potential therapeutic applications in mood disorders (Mahesh et al., 2011).
Synthesis and Evaluation for Anti-inflammatory and Analgesic Properties
Novel compounds derived from visnagenone and khellinone were synthesized and assessed for their anti-inflammatory and analgesic activities. These studies highlight the exploration of benzofuran derivatives for potential therapeutic uses in treating inflammation and pain. The evaluation of these compounds involved assessing their cyclooxygenase inhibition capabilities and their effectiveness in animal models, demonstrating a systematic approach to discovering new drugs based on natural product derivatives (Abu‐Hashem et al., 2020).
Development of Antitumor Agents
The synthesis and pharmacological evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines and related compounds have been conducted to explore their cytotoxic activities. These studies aim at discovering new antitumor agents, demonstrating the potential of such compounds to inhibit cancer cell growth in vitro and in vivo. The research involves structure-activity relationship (SAR) analysis to optimize the antitumor efficacy and selectivity of these compounds (Deady et al., 2005).
Analytical Method Development for Novel Anticancer Compounds
Analytical methodologies have been developed to quantify novel anticancer agents in biological matrices, facilitating the pharmacokinetic and pharmacodynamic evaluation of these compounds. This research supports the drug development process by providing essential data on the bioavailability, distribution, metabolism, and excretion (ADME) of potential therapeutic agents (Lukka et al., 2008).
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-24(2)17(14-7-8-18-15(11-14)9-10-27-18)13-23-22(25)20-12-16-5-4-6-19(26-3)21(16)28-20/h4-8,11-12,17H,9-10,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYFUUZOPTXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-7-methoxybenzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.